molecular formula C24H24ClFN2OS B299973 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Cat. No. B299973
M. Wt: 443 g/mol
InChI Key: NNFQBOPEPLYCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide, commonly referred to as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.

Mechanism of Action

CCT137690 exerts its anti-cancer effects by inhibiting the activity of the Mps1 kinase. This enzyme is involved in the regulation of the spindle checkpoint, which is a critical step in the cell cycle. By inhibiting Mps1, CCT137690 disrupts the spindle checkpoint and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CCT137690 has also been shown to have other biochemical and physiological effects. For example, CCT137690 has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This may have implications for the treatment of other diseases, such as neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of CCT137690 is its specificity for the Mps1 kinase. This makes it a valuable tool for studying the role of this enzyme in the cell cycle and in cancer. However, one limitation of CCT137690 is its relatively low potency compared to other Mps1 inhibitors. This may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on CCT137690. One area of interest is the development of more potent analogs of CCT137690 that could be used in cancer treatment. Another area of interest is the study of the role of Mps1 in other diseases, such as neurodegenerative disorders. Finally, the use of CCT137690 in combination with other cancer therapies is an area of active investigation.

Synthesis Methods

The synthesis of CCT137690 involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl isothiocyanate to form the intermediate compound 4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide.

Scientific Research Applications

CCT137690 has been extensively studied in preclinical models of cancer, including breast cancer, leukemia, and multiple myeloma. In these studies, CCT137690 has been shown to inhibit the activity of the enzyme Mps1, which is involved in the regulation of the cell cycle. By inhibiting Mps1, CCT137690 can induce cell death in cancer cells, making it a promising candidate for cancer treatment.

properties

Product Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Molecular Formula

C24H24ClFN2OS

Molecular Weight

443 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C24H24ClFN2OS/c1-2-21-22(16-11-13-18(25)14-12-16)27-24(30-21)28(20-10-6-9-19(26)15-20)23(29)17-7-4-3-5-8-17/h6,9-15,17H,2-5,7-8H2,1H3

InChI Key

NNFQBOPEPLYCGM-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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